molecular formula C14H7Cl2F3O2 B6407405 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid CAS No. 1261913-91-0

3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6407405
CAS No.: 1261913-91-0
M. Wt: 335.1 g/mol
InChI Key: LXCLMWNMOZEGDJ-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of dichlorophenyl and trifluoromethyl groups attached to a benzoic acid core

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3O2/c15-10-1-2-11(12(16)6-10)7-3-8(13(20)21)5-9(4-7)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCLMWNMOZEGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691224
Record name 2',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-91-0
Record name 2',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow microreactor systems are often employed to enhance reaction efficiency and yield . These systems allow for precise control of reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The dichlorophenyl and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid is unique due to the combination of dichlorophenyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

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